A Technical Guide to Fmoc-Phe(4-CN)-OH: Sourcing and Application in Peptide Synthesis
A Technical Guide to Fmoc-Phe(4-CN)-OH: Sourcing and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercially available Fmoc-L-4-cyanophenylalanine (Fmoc-Phe(4-CN)-OH), a non-natural amino acid increasingly utilized in peptide chemistry and drug discovery. This document details commercial suppliers, pricing, and key technical data. Furthermore, it outlines a detailed experimental protocol for its incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide research.
Commercial Availability and Technical Specifications
Fmoc-Phe(4-CN)-OH is readily available from a variety of chemical suppliers. The table below summarizes pricing and technical information from several vendors to facilitate comparison and procurement. Researchers should note that prices are subject to change and may vary based on institutional agreements and bulk purchasing.
| Supplier | Catalog Number | Purity | Price (USD) per gram | CAS Number | Molecular Weight |
| Sigma-Aldrich | 47807 | ≥98.0% (HPLC) | $221.00 | 173963-93-4 | 412.44 |
| ChemScene | CS-W008527 | ≥98% | ~$8.26 (for 10g) | 173963-93-4 | 412.44 |
| MedChemExpress | HY-W010502 | Not specified | Inquire | 173963-93-4 | 412.44 |
| Santa Cruz Biotechnology | sc-225324 | ≥99% | Inquire | 173963-93-4 | 412.44 |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Phe(4-CN)-OH is as a building block in Fmoc-based solid-phase peptide synthesis. The cyano group on the phenyl ring serves as a useful infrared (IR) probe or can be used for further chemical modifications. The Fmoc protecting group on the alpha-amino function allows for its sequential and controlled incorporation into a growing peptide chain.
General Principles of Fmoc-SPPS
Fmoc-SPPS is a cyclical process performed on a solid support (resin). The synthesis begins at the C-terminus of the peptide and proceeds to the N-terminus. Each cycle involves two main steps: the removal of the temporary N-terminal Fmoc group with a mild base (deprotection), followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed.
Detailed Experimental Protocol for Incorporation of Fmoc-Phe(4-CN)-OH
The following is a generalized yet detailed protocol for the manual solid-phase synthesis of a peptide containing a 4-cyanophenylalanine residue. This protocol is based on well-established Fmoc-SPPS methodologies.
Resin Swelling
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Procedure: Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 1-2 hours at room temperature with gentle agitation. After swelling, drain the DMF.
The SPPS Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence, including Fmoc-Phe(4-CN)-OH.
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Procedure: To the swelled resin, add a solution of 20% piperidine in DMF. Agitate for 3 minutes, then drain the solution. Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group. Drain the solution and wash the resin thoroughly with DMF (5 times).
The following is an example using HBTU/DIEA as the coupling reagents. Other activators like DIC/Oxyma can also be used.
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Pre-activation: In a separate vial, dissolve the incoming Fmoc-amino acid (including Fmoc-Phe(4-CN)-OH) (4 equivalents relative to resin loading) and HBTU (3.8 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the vial. Allow this mixture to pre-activate for 2-5 minutes.
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Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.
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Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times).
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Monitoring (Optional): A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (blue beads) indicates that no free primary amines are present and the coupling was successful.
Final Cleavage and Deprotection
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Procedure: After the final SPPS cycle and removal of the N-terminal Fmoc group, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. Prepare a cleavage cocktail, such as Reagent K (TFA/H2O/TIS, 95:2.5:2.5). Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
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Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide should form.
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Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide pellet under vacuum.
Peptide Purification
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Technique: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Mobile Phases: A common mobile phase system is Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).
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Gradient: A linear gradient from low to high percentage of Buffer B is used to elute the peptide from the column. The optimal gradient will depend on the specific peptide sequence.
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Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or mass spectrometry to identify those containing the pure peptide. The pure fractions are then pooled and lyophilized to obtain the final product.
Visualizing the Process
The following diagrams illustrate the key workflows in the application of Fmoc-Phe(4-CN)-OH.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
